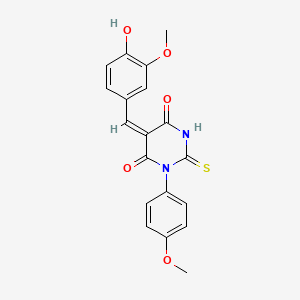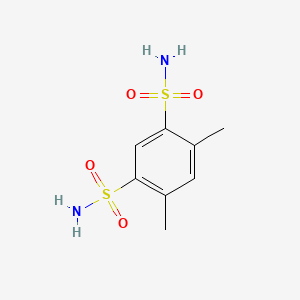methyl]-N'-phenylthiourea](/img/structure/B5917345.png)
N-[[(4,6-dimethyl-2-quinazolinyl)amino](imino)methyl]-N'-phenylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[[(4,6-dimethyl-2-quinazolinyl)amino](imino)methyl]-N'-phenylthiourea, commonly known as DMQX, is a synthetic compound that belongs to the class of quinazoline derivatives. DMQX has been extensively studied for its potential applications in neuroscience research, particularly in the field of synaptic transmission.
作用機序
DMQX acts as a competitive antagonist of AMPA receptors by binding to the receptor site and preventing the binding of glutamate, the natural ligand of the receptor. This results in a decrease in the EPSCs, which are responsible for the excitatory synaptic transmission. DMQX has been shown to have a higher affinity for the GluA2 subunit of the AMPA receptor, which is responsible for the calcium permeability of the receptor.
Biochemical and Physiological Effects:
DMQX has been shown to have a number of biochemical and physiological effects in neurons. It has been shown to decrease the frequency and amplitude of the miniature EPSCs, which are spontaneous synaptic events that occur in the absence of external stimulation. DMQX has also been shown to reduce the long-term potentiation (LTP), which is a form of synaptic plasticity that is thought to underlie learning and memory.
実験室実験の利点と制限
DMQX has several advantages as a research tool in neuroscience. It is a potent and selective antagonist of AMPA receptors, which allows for the specific investigation of the role of AMPA receptors in synaptic transmission. DMQX is also relatively stable and can be easily synthesized in the laboratory. However, there are some limitations to the use of DMQX in laboratory experiments. It has been shown to have off-target effects on other ionotropic glutamate receptors, such as kainate receptors, which may complicate the interpretation of the results. DMQX is also not suitable for in vivo experiments, as it does not cross the blood-brain barrier.
将来の方向性
There are several future directions for the research on DMQX. One area of interest is the investigation of the role of AMPA receptors in neurological disorders, such as epilepsy and stroke. DMQX has been shown to have neuroprotective effects in animal models of stroke, and further research may lead to the development of new therapies for these disorders. Another area of interest is the development of more selective AMPA receptor antagonists, which may have fewer off-target effects and be more suitable for in vivo experiments. Finally, the investigation of the physiological and biochemical effects of DMQX on other neurotransmitter systems may provide new insights into the mechanisms of synaptic transmission.
合成法
The synthesis of DMQX involves the reaction of 4,6-dimethyl-2-aminobenzonitrile with thiophosgene, followed by reaction with aniline to form the final product. The yield of DMQX can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the molar ratio of reactants.
科学的研究の応用
DMQX has been widely used as a research tool to investigate the mechanisms of synaptic transmission. It acts as a competitive antagonist of AMPA receptors, which are ionotropic glutamate receptors that mediate fast excitatory neurotransmission in the central nervous system. DMQX has been shown to block the AMPA receptor-mediated synaptic transmission, leading to a decrease in the excitatory postsynaptic currents (EPSCs) in neurons.
特性
IUPAC Name |
(1E)-1-[amino-[(4,6-dimethylquinazolin-2-yl)amino]methylidene]-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6S/c1-11-8-9-15-14(10-11)12(2)20-17(22-15)23-16(19)24-18(25)21-13-6-4-3-5-7-13/h3-10H,1-2H3,(H4,19,20,21,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILFJNYVTVRBSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1)NC(=NC(=S)NC3=CC=CC=C3)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(N=C(N=C2C=C1)N/C(=N/C(=S)NC3=CC=CC=C3)/N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-({[3-(anilinocarbonyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B5917273.png)
![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-methoxyphenyl)hydrazone]](/img/structure/B5917278.png)
![N-{[(3-chloro-4-methylphenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-N'-phenylthiourea](/img/structure/B5917284.png)
![3-{[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5917295.png)
![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1-(3-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5917301.png)
![2-[(1-methyl-2-oxopropyl)thio]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5917308.png)


![3-methyl-1-phenyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5917331.png)
![N-[2,2,2-trichloro-1-(4-methyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)ethyl]benzenesulfonamide](/img/structure/B5917337.png)
![4-butyl-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B5917349.png)
![N-{[(3,5-dimethoxyphenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-1-phenylmethanesulfonamide](/img/structure/B5917362.png)
![[2-({4,6-bis[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-yl}amino)phenyl](phenyl)methanone](/img/structure/B5917372.png)